molecular formula C12H14O2 B13876641 2-Benzyloxan-4-one

2-Benzyloxan-4-one

Cat. No.: B13876641
M. Wt: 190.24 g/mol
InChI Key: IFQBLJWWGJQPAJ-UHFFFAOYSA-N
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Description

2-Benzyloxan-4-one (IUPAC name: 2-benzylchroman-4-one) is a flavanone derivative characterized by a benzopyran-4-one core substituted with a benzyl group at the C2 position. Structurally, it consists of a fused benzene and γ-pyrone ring system, with the benzyl group enhancing lipophilicity and influencing electronic properties.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-benzyloxan-4-one

InChI

InChI=1S/C12H14O2/c13-11-6-7-14-12(9-11)8-10-4-2-1-3-5-10/h1-5,12H,6-9H2

InChI Key

IFQBLJWWGJQPAJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxan-4-one typically involves the reaction of benzyl alcohol with oxan-4-one under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxan-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxanone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert this compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products

    Oxidation: Oxanone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted oxanones depending on the nucleophile used.

Scientific Research Applications

2-Benzyloxan-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Benzyloxan-4-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound (2o) C₁₇H₁₄O₃ 266.29 Benzyl, γ-pyrone Drug intermediates, antioxidants
2m C₁₇H₁₆O₄ 284.31 4-Methoxybenzyl, γ-pyrone Anti-inflammatory agents
2n C₁₈H₁₈O₅ 314.33 Dual methoxy, γ-pyrone Antimicrobial agents
DTXSID10579954 C₁₆H₁₄N₂O₂ 266.30 Amino, methyl, benzoxazinone Kinase inhibitors, agrochemicals

Key Insights:

  • Electronic Effects : Methoxy groups in 2m and 2n donate electron density, altering reactivity in electrophilic substitution reactions.
  • Biological Activity : Benzoxazin-4-ones (e.g., DTXSID10579954) are explored for kinase inhibition due to their planar aromatic systems, whereas chroman-4-ones are prioritized for antioxidant activity .

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